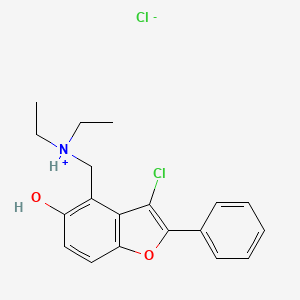

3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride

Beschreibung

3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride is a benzofuranol derivative featuring a chloro substituent at position 3, a diethylaminomethyl group at position 4, and a phenyl group at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Eigenschaften

CAS-Nummer |

69405-62-5 |

|---|---|

Molekularformel |

C19H21Cl2NO2 |

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

(3-chloro-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-diethylazanium;chloride |

InChI |

InChI=1S/C19H20ClNO2.ClH/c1-3-21(4-2)12-14-15(22)10-11-16-17(14)18(20)19(23-16)13-8-6-5-7-9-13;/h5-11,22H,3-4,12H2,1-2H3;1H |

InChI-Schlüssel |

LNHMJAVIIQEOSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH+](CC)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Cl)O.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the chloro and diethylaminomethyl groups via substitution reactions. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the benzofuranol family, distinguished by substituents that modulate physicochemical and biological properties. Below is a comparison with structurally related compounds from the evidence:

Key Observations :

- Core Structure Differences: Quinoline derivatives (–4) exhibit broader aromatic systems, which may enhance DNA intercalation or kinase inhibition, unlike the benzofuranol core’s smaller π-system .

- Functional Group Impact : Boronic acid () and pyridinylmethoxy () groups introduce distinct reactivity (e.g., Suzuki coupling) or hydrogen-bonding capabilities absent in the target compound .

Physicochemical Properties

Predicted collision cross-section (CCS) data for the dimethylaminomethyl analog (CID 44409) provide indirect insights into the target compound’s behavior in mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 302.09422 | 167.5 |

| [M+Na]+ | 324.07616 | 183.9 |

| [M-H]- | 300.07966 | 174.6 |

The diethylaminomethyl variant would likely exhibit higher CCS values due to increased molecular volume, affecting ion mobility and detection sensitivity .

Biologische Aktivität

3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride, with the CAS number 69405-62-5, is a complex organic compound notable for its unique structure, which includes a benzofuran ring and a diethylaminomethyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C19H21Cl2NO2 |

| Molecular Weight | 366.3 g/mol |

| IUPAC Name | (3-chloro-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-diethylazanium;chloride |

| InChI Key | LNHMJAVIIQEOSE-UHFFFAOYSA-N |

The biological activity of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially leading to inhibition or activation of their functions. This interaction can initiate a cascade of biochemical events, resulting in therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, research on related Schiff bases indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism includes pro-apoptotic effects and DNA binding interactions, which are crucial for inducing cell death in cancerous cells .

Comparative Studies

A comparative analysis with other similar compounds reveals that 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride exhibits distinct biological properties due to its unique functional groups. For instance, while other derivatives may show varying levels of receptor affinity or enzyme inhibition, this compound's specific structural features contribute to its unique efficacy profile in biological assays.

Study on Anticancer Properties

A notable study involved synthesizing several Schiff bases derived from diethylaminomethyl phenols and evaluating their anticancer activities. The findings indicated that certain derivatives demonstrated IC50 values in the micromolar range against tumor cell lines, suggesting that modifications on the benzofuran scaffold could enhance anticancer efficacy. The study utilized various assays including MTT assays for cytotoxicity and fluorescence microscopy for apoptosis detection .

Mechanistic Insights

Further mechanistic studies employed techniques such as UV-Vis spectroscopy and electrochemical methods to elucidate the interactions between the compound and DNA. These studies confirmed that the compound binds to DNA through electrostatic interactions, which is a critical aspect of its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.